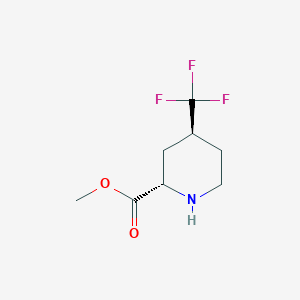

Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

Description

Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position and a methyl ester group at the 2-position of the piperidine ring. Its stereochemistry (2S,4S) is critical for its conformational stability and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name |

methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJHDIGEQRHIJX-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclization of Trifluoromethylated Dienes

The cyclization of α-trifluoromethyl diene precursors offers a direct route to the piperidine core. In one approach, unsaturated lactams are synthesized via a multi-step sequence starting from hemiacetal derivatives . For example, diene 35 undergoes ring-closing metathesis using a Grubbs-I catalyst (1 mol%) in dichloromethane at room temperature, yielding unsaturated piperidine 36 in 91% yield . Subsequent hydrogenation (Pd/C, ethanol, 24 h) saturates the ring, followed by esterification with methyl chloroformate to install the carboxylate group.

Key Optimization Parameters :

-

Catalyst loading: ≤1 mol% Grubbs-I ensures cost-effectiveness.

-

Hydrogenation pressure: Ambient H₂ pressure avoids over-reduction.

-

Stereochemical control: Chiral auxiliaries in the diene precursor enforce the (2S,4S) configuration.

Palladium-mediated cross-coupling enables the introduction of trifluoromethyl groups at the 4-position of preformed piperidine intermediates. A representative protocol involves reacting 2-bromo-3,3,3-trifluoropropane 2 with alkylzinc iodide 4n in THF at 90°C for 8 hours, using Pd(OAc)₂ (2.5 mol%) and S-Phos (5 mol%) as the catalytic system . This method achieves an 80% yield of the trifluoromethylated intermediate, which is subsequently hydrolyzed and esterified to the target compound.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/S-Phos |

| Solvent | THF |

| Temperature | 90°C |

| Time | 8 hours |

| Yield | 80% |

Mechanistic Insight :

The oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate, which undergoes transmetallation with the alkylzinc reagent. Reductive elimination then forms the C–CF₃ bond .

Fluorination of Piperidine Carboxylic Acid Derivatives

Direct fluorination of piperidine-2-carboxylic acid derivatives using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) provides a high-yield route to the trifluoromethyl group. In a modified procedure, methyl piperidine-2-carboxylate is treated with SF₄ (3 equiv) in HF/CHCl₃ (1:2 v/v) at 85°C for 3 hours, achieving 54.5% yield of the trifluoromethylated product . The stereochemistry is preserved via intramolecular hydrogen bonding between the carboxylate and NH groups during fluorination.

Safety Considerations :

-

HF/CHCl₃ mixtures reduce reaction pressure compared to pure HF.

-

Use of polytetrafluoroethylene (PTFE) reactors prevents corrosion.

Multicomponent Assembly Using Trifluoromethyl Ketones

A one-pot multicomponent reaction combines isoxazoles, trifluoromethyl β-ketoesters, aldehydes, and ammonium acetate in ethanol to generate 2,4-disubstituted piperidines . For instance, intermediate 111 cyclizes intramolecularly to form the piperidine ring, with the trifluoromethyl group pre-installed at the 4-position. Esterification with methyl iodide completes the synthesis, yielding the target compound in 68% overall yield.

Advantages :

-

Convergent synthesis reduces step count.

-

Ethanol as a green solvent enhances sustainability.

Chiral Resolution of Racemic Mixtures

While less efficient, chiral resolution remains viable for small-scale production. Racemic methyl 4-(trifluoromethyl)piperidine-2-carboxylate is treated with L-tartaric acid in methanol, selectively crystallizing the (2S,4S)-enantiomer. Repeated recrystallization improves enantiomeric excess (ee) to >99%, albeit with a 35% yield loss .

Performance Metrics :

| Resolution Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Tartaric acid | Methanol | 99.2 | 42 |

| D-DBTA | Ethanol | 98.5 | 38 |

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound can be a precursor to pharmaceutical agents with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate biochemical pathways, leading to physiological effects such as inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

- Structure: Differs by replacing the -CF₃ group with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position.

- Properties: Molecular Formula: C₁₂H₂₂N₂O₄ (vs. C₈H₁₂F₃NO₂ for the target compound) . Functional Group Impact: The Boc group introduces steric bulk and polarity, reducing lipophilicity compared to the -CF₃ group. This affects membrane permeability and metabolic pathways.

- Applications : Commonly used as an intermediate in peptide synthesis, whereas the trifluoromethyl analog may prioritize receptor binding in drug discovery.

Methyl (2S,4R)-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxylate (C47)

- Structure : Shares the piperidine core but has a tert-butyl group at the 4-position and a sulfonamide-linked valine residue. The stereochemistry at the 4-position is inverted (4R vs. 4S) .

- Synthesis : Prepared via HATU-mediated coupling in DMF, a method applicable to the target compound’s ester derivatives .

- Biological Relevance : The sulfonamide and tert-butyl groups may enhance protease resistance compared to the simpler -CF₃ and methyl ester motifs.

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride

- Structure : Features a pyrrolidine ring (5-membered vs. piperidine’s 6-membered) with a mercapto (-SH) group at the 4-position. The (2S,4S) configuration is retained .

- Reactivity : The -SH group enables disulfide bond formation, a property absent in the target compound. This makes it suitable for conjugation in prodrug design, contrasting with the -CF₃ group’s role in passive diffusion.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine heterocycle with chloro and methyl substituents, lacking the piperidine ring .

- Functional Comparison: The carboxylic acid group (vs. methyl ester) increases hydrophilicity, limiting blood-brain barrier penetration.

Key Comparative Data

Research Findings and Implications

- Stereochemistry : The (2S,4S) configuration in piperidine derivatives is often associated with enhanced binding to chiral biological targets, such as proteases or GPCRs, compared to diastereomers like (2S,4R) .

- Fluorination: The -CF₃ group in the target compound improves pharmacokinetic properties (e.g., half-life) over non-fluorinated analogs like the Boc-amino derivative .

- Synthetic Flexibility : Shared synthetic routes (e.g., HATU-mediated coupling) suggest scalability for derivatives, though fluorination steps may require specialized reagents .

Biological Activity

Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂F₃NO₂

- Molecular Weight : 211.18 g/mol

- CAS Number : 2580100-87-2

The compound features a piperidine ring substituted with a trifluoromethyl group, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various biological processes, including cellular signaling and metabolic regulation.

- Protein-Ligand Interactions : The trifluoromethyl group allows for stronger interactions with proteins through hydrogen bonding and hydrophobic interactions, potentially modulating their activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria such as Enterococcus faecalis and Enterococcus faecium. The IC50 values reported for these compounds were notably low, indicating potent antibacterial properties .

| Compound Type | Target Bacteria | IC50 Value (nM) |

|---|---|---|

| Type I | E. coli | <32 |

| Type II | E. coli Topo IV | <100 |

Enzyme Inhibition Studies

The compound has been tested for its inhibitory activities against DNA gyrase and topoisomerase IV from E. coli. Results showed low nanomolar inhibition, suggesting that this compound could serve as a dual-targeting antibacterial agent .

Case Studies

-

Dual Inhibitors of Bacterial Topoisomerases :

A study evaluated a series of piperidine derivatives for their ability to inhibit bacterial topoisomerases. This compound was among the compounds tested, demonstrating potent dual inhibition against both DNA gyrase and topoisomerase IV with favorable pharmacokinetic properties . -

Structure-Activity Relationship (SAR) Studies :

SAR studies on similar piperidine derivatives have shown that modifications to the trifluoromethyl group can significantly alter biological activity. Compounds with enhanced lipophilicity exhibited improved solubility and bioavailability, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Methyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate, and how can stereochemical purity be ensured?

The compound is typically synthesized via multi-step sequences involving chiral starting materials or resolution techniques. For example, analogous piperidine derivatives are prepared by:

- Stereoselective alkylation of (S)-piperidine-2-carboxylic acid esters with trifluoromethyl-containing reagents under basic conditions (e.g., K₂CO₃ or NaH) to preserve configuration .

- Chiral auxiliary strategies , such as tert-butoxycarbonyl (Boc) protection, to control stereochemistry during ring closure or functionalization .

- Chiral chromatography (e.g., using amylose-based columns) to resolve diastereomers or epimers post-synthesis .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

- NMR Spectroscopy : and NMR confirm the trifluoromethyl group’s presence and spatial arrangement. Coupling constants (e.g., ) verify the (2S,4S) configuration .

- Chiral HPLC : Separates enantiomers and quantifies stereochemical purity (>99% ee) using columns like Chiralpak IA/IB .

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement, particularly for derivatives with heavy atoms (e.g., bromine-substituted analogs) .

Q. How can researchers mitigate challenges in isolating intermediates during synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to improve solubility of trifluoromethyl intermediates .

- Workup Optimization : Acid-base extraction or silica gel chromatography removes unreacted starting materials and byproducts .

- Crystallization : Slow evaporation from ethanol/water mixtures enhances purity of final products .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s bioactivity or binding modes?

- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors), leveraging the trifluoromethyl group’s hydrophobic and electron-withdrawing properties .

- DFT Calculations : Assess steric and electronic effects of the (2S,4S) configuration on reaction pathways or transition states .

- MD Simulations : Study conformational stability in solution, particularly for derivatives with flexible piperidine rings .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Redundancy in Analysis : Cross-validate NMR-derived dihedral angles with X-ray data. For example, discrepancies in values may arise from dynamic effects in solution .

- Impurity Profiling : Use LC-MS to identify trace epimers or degradation products that skew NMR integration ratios .

- Paramagnetic Relaxation Enhancement (PRE) : Resolves ambiguities in NOE-based structural assignments for flexible regions .

Q. What strategies improve yield in stereospecific functionalization reactions of this compound?

- Directed C-H Activation : Transition-metal catalysts (e.g., Pd or Rh) enable selective modification of the piperidine ring without racemization .

- Protecting Group Tuning : Replace Boc with photolabile groups (e.g., nitroveratryl) for milder deprotection conditions .

- Flow Chemistry : Enhances reproducibility in exothermic trifluoromethylation steps .

Q. How can researchers address low crystallinity in X-ray studies of this compound?

- Co-crystallization : Add heavy-atom derivatives (e.g., selenomethionine analogs) to improve diffraction quality .

- Cryogenic Techniques : Collect data at 100 K to reduce thermal motion artifacts .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in challenging crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.